Benz(e)acephenanthrylene, 11,12-dihydro-

Overview

Description

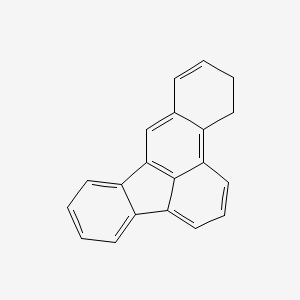

Benz(e)acephenanthrylene, 11,12-dihydro- is an organic compound with the chemical formula C20H12. It is a polycyclic aromatic hydrocarbon (PAH) composed of four benzene rings around a five-membered ring . This compound is known for its complex structure and is part of a larger family of hydrocarbons that are significant in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benz(e)acephenanthrylene, 11,12-dihydro- typically involves multiple steps, starting with the cyclization of precursor compounds. One common method involves the cyclization of 4-(5-acenapthenyl)butyric acid . The reaction conditions often require high temperatures and the presence of catalysts to facilitate the formation of the polycyclic structure.

Industrial Production Methods

Industrial production of Benz(e)acephenanthrylene, 11,12-dihydro- is less common due to its specialized applications. when produced, it involves large-scale chemical reactors that can maintain the necessary high temperatures and pressures. The process also includes purification steps to ensure the compound’s purity and stability.

Chemical Reactions Analysis

Types of Reactions

Benz(e)acephenanthrylene, 11,12-dihydro- undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

Reduction: This involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.

Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reagents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

Substitution: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce hydro derivatives. Substitution reactions can yield halogenated or alkylated derivatives.

Scientific Research Applications

Benz(e)acephenanthrylene, 11,12-dihydro- has several scientific research applications:

Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons.

Biology: Research into its interactions with biological systems helps understand the effects of PAHs on living organisms.

Medicine: Studies focus on its potential carcinogenic properties and its role in the development of cancer.

Mechanism of Action

The mechanism by which Benz(e)acephenanthrylene, 11,12-dihydro- exerts its effects involves its interaction with cellular components. It can intercalate into DNA, disrupting normal cellular processes and potentially leading to mutations and cancer. The compound’s molecular targets include DNA and various enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Acephenanthrylene: Another polycyclic aromatic hydrocarbon with a similar structure but different chemical properties.

Benzo[e]fluoranthene: Shares a similar core structure but differs in the arrangement of its benzene rings.

Uniqueness

Benz(e)acephenanthrylene, 11,12-dihydro- is unique due to its specific arrangement of benzene rings and its five-membered ring structure. This configuration gives it distinct chemical and physical properties, making it valuable for specialized research applications.

Q & A

Basic Questions

Q. How is Benz(e)acephenanthrylene, 11,12-dihydro- unambiguously identified in environmental samples?

To confirm the presence of the compound, use high-resolution mass spectrometry (HRMS) coupled with gas chromatography (GC) or liquid chromatography (LC). Deuterated standards (e.g., Benz[e]acephenanthrylene-d12) are critical for isotope dilution analysis to correct for matrix effects and recovery losses . EPA Method 8270 (gas chromatography-mass spectrometry) is recommended for quantification in complex matrices like soil or water, with a detection limit of ~10 µg/L .

Q. What safety protocols are essential for handling Benz(e)acephenanthrylene in laboratory settings?

Due to its carcinogenicity (RPF = 0.1 relative to BaP ), use a Class I, Type B biological safety hood for preparation and handling. Employ HEPA-filtered vacuums for cleanup to avoid aerosolization of particulates. Personal protective equipment (PPE) must include nitrile gloves, lab coats, and NIOSH-approved respirators under OSHA standards (29 CFR 1910.132) .

Q. How does the compound’s environmental persistence influence experimental design for toxicity studies?

Design bioaccumulation assays using aquatic models (e.g., Daphnia magna) in flow-through systems to simulate chronic exposure. Measure log Kow (estimated >6) to predict lipid solubility and biomagnification potential. Include deuterated analogs as internal standards to track degradation products in sediment-water partitioning experiments .

Advanced Research Questions

Q. What metabolic pathways are implicated in Benz(e)acephenanthrylene, 11,12-dihydro- activation, and how can they be modeled in vitro?

The compound undergoes cytochrome P450-mediated oxidation, forming diol-epoxide intermediates. Use hepatic microsomal fractions (e.g., rat S9 mix) with NADPH cofactors to simulate Phase I metabolism. For Phase II, track glutathione (GSH) conjugates via LC-MS/MS. Comparative studies with cyclopenta-fused isomers (e.g., benz(k)acephenanthrylene) reveal stereoselective differences in metabolite profiles .

Q. How can contradictory carcinogenicity data between in vivo and in vitro models be resolved?

Discrepancies often arise from metabolic competency differences. Validate findings using humanized CYP1A1/1B1 transgenic mouse models or 3D co-cultures (hepatocytes + lung fibroblasts). Cross-reference tumor incidence data with the U.S. EPA’s Relative Potency Factor (RPF) framework, which assigns this compound an RPF of 0.1 based on dermal carcinogenicity assays .

Q. What analytical challenges arise in quantifying trace levels of Benz(e)acephenanthrylene in textile matrices, and how are they mitigated?

Textile matrices introduce interfering PAHs (e.g., benzo[a]pyrene) that co-elute during GC analysis. Use tandem mass spectrometry (MS/MS) with MRM transitions specific to m/z 252 → 224 (quantifier) and m/z 252 → 200 (qualifier) for selectivity. Spike recovery tests with deuterated internal standards (e.g., Benz[e]acephenanthrylene-d12) are mandatory to meet EU REACH Annex XVII precision criteria (1 mg/kg limit) .

Q. What synthetic routes optimize yield for 11,12-dihydro derivatives, and how are stereochemical outcomes controlled?

The dihydro derivative is synthesized via catalytic hydrogenation of the parent PAH using Pd/C under H₂. Stereoselectivity at C11 and C12 is achieved by chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric hydrogenation with Rh-DuPHOS catalysts. Monitor reaction progress via FT-IR for C=C bond reduction (disappearance of ~1600 cm⁻¹ peaks) .

Q. Data Interpretation and Contradictions

Q. How should researchers address variability in toxicity data across different regulatory frameworks?

The EU REACH limit (1 mg/kg) is stricter than older OSHA guidelines, reflecting updated epidemiological data. Cross-validate findings using the U.S. EPA’s Provisional Peer-Reviewed Toxicity Values, which integrate in vitro mutagenicity (Ames test) and in vivo tumorigenicity data .

Q. What statistical methods are recommended for reconciling conflicting environmental exposure data?

Apply multivariate analysis (e.g., PCA) to datasets from groundwater monitoring programs. For example, EPA Method 8270 data from solid waste sites often show co-contamination with benz[a]anthracene (CAS 56-55-3). Use Spearman’s rank correlation to differentiate compound-specific trends from matrix effects .

Properties

IUPAC Name |

pentacyclo[10.7.1.02,7.08,20.013,18]icosa-1(20),2,4,6,8,10,12,16,18-nonaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14/c1-2-7-14-13(6-1)12-19-16-9-4-3-8-15(16)18-11-5-10-17(14)20(18)19/h1,3-6,8-12H,2,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZUPXPZSGCKVBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C3C=CC=C4C3=C(C=C2C=C1)C5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60227857 | |

| Record name | Benz(e)acephenanthrylene, 11,12-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60227857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77061-03-1 | |

| Record name | Benz(e)acephenanthrylene, 11,12-dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077061031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benz(e)acephenanthrylene, 11,12-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60227857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.